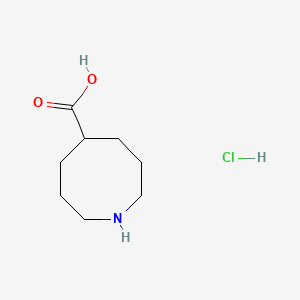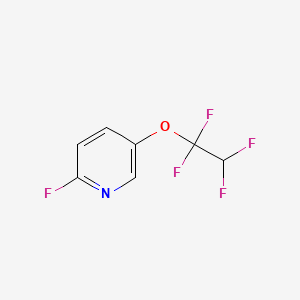![molecular formula C8H12O2 B13463626 2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
2-Oxaspiro[4.4]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C8H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can lead to the formation of spiroketal structures . Another method involves the use of visible-light-induced intermolecular dearomative cyclization of furans, which provides access to spirocycle skeletons under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of spiro compound synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical cyclization reactions under visible light, leading to the formation of substituted spirolactones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, visible-light catalysts such as fac-Ir(ppy)3, and various organic solvents. The reaction conditions often involve mild temperatures and controlled light exposure to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include various spiroketal derivatives and substituted spirolactones.
Aplicaciones Científicas De Investigación
2-Oxaspiro[4.4]nonan-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds. In biology and medicine, spiro compounds, including this compound, are studied for their potential biological activities, such as antibiotic and anti-anaphylactic properties . Additionally, these compounds are used as catalysts in polymer manufacturing and as attractants for bark beetles .
Mecanismo De Acción
The mechanism of action of 2-Oxaspiro[4.4]nonan-4-one involves its ability to participate in radical cyclization reactions. The compound can undergo visible-light-induced intermolecular dearomative cyclization, leading to the formation of spirocycle skeletons. This process involves the generation of radical intermediates and the subsequent cyclization to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Oxaspiro[4.4]nonan-4-one include 2-Oxaspiro[4.4]nonan-3-one and 2-{2-oxaspiro[4.4]nonan-3-yl}acetic acid . These compounds share the spiro structure but differ in the position and nature of functional groups.
Uniqueness: this compound is unique due to its specific spiro structure and the position of the oxo group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-oxaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-10-6-8(7)3-1-2-4-8/h1-6H2 |
Clave InChI |
UBZMEGPVNFOFRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)COCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


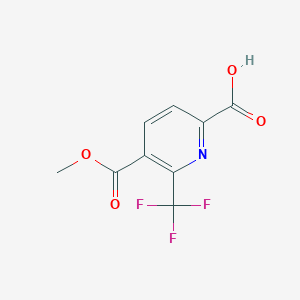
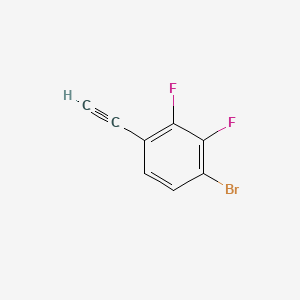
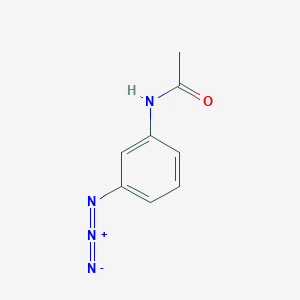
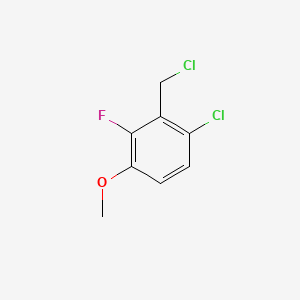
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
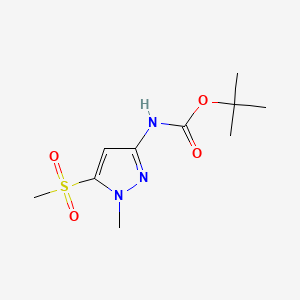
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)
